![molecular formula C23H19ClN2O3S2 B2503989 N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-93-3](/img/structure/B2503989.png)
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antitumor and antibacterial properties . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar structures and their biological activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with various reagents to introduce different substituents into the molecule. For example, N-(benzo[d]thiazol-2-yl) acetamides can be synthesized by refluxing benzothiazoles with acetic acid . Another method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions to introduce additional functional groups . These methods highlight the versatility of benzothiazole chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their molecular assembly and photophysical properties. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded assemblies that are influenced by the substituents on the benzothiazole moiety . The presence of these hydrogen bonds can significantly affect the compound's biological activity by influencing its binding to biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline . These reactions demonstrate the chemical reactivity of the benzothiazole moiety and its utility in creating compounds with potential antibacterial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their pKa values, are crucial for understanding their drug-like characteristics. The pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives were determined using UV spectroscopic studies, indicating the protonation states of the compounds under physiological conditions . These properties are essential for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
Research indicates that derivatives similar to N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have been evaluated for their potential to inhibit PI3Kα and mTOR, pivotal enzymes in cancer cell proliferation and survival. Modification of the benzothiazole ring system, aiming to improve metabolic stability, has been a focus to enhance the compound's efficacy and reduce deacetylation, a common metabolic pathway that potentially limits therapeutic utility (Stec et al., 2011).
Antimalarial and COVID-19 Applications
Compounds structurally related to this compound have been theoretically investigated for antimalarial activity. Their structural analogs showed promising IC50 values against malaria, with additional computational studies suggesting potential efficacy against SARS-CoV-2 by binding energy calculations in molecular docking studies, highlighting the compound's versatility in addressing global health challenges (Fahim & Ismael, 2021).
Antitumor Activity
The exploration of this compound derivatives for antitumor activity has identified certain compounds with significant efficacy against various cancer cell lines. This suggests the potential of benzothiazole derivatives in developing new anticancer therapies by targeting specific tumor types (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Activity
Derivatives incorporating the benzothiazole moiety have shown anticonvulsant effects in preclinical models, suggesting that modifications on the benzothiazole scaffold could lead to new therapeutic agents for managing seizure disorders. This aligns with the broader research aim of identifying novel compounds with improved pharmacological profiles for neurological conditions (Farag et al., 2012).
Antimicrobial and Quantum Calculations
Further research into sulfonamide derivatives, closely related to this compound, has revealed good antimicrobial activity against various strains. Computational and quantum mechanical studies on these compounds support their potential as lead structures for developing new antimicrobial agents (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXMDKBKSTDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)
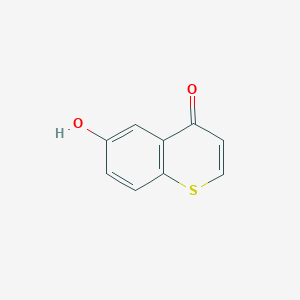
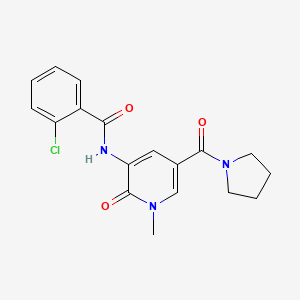
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

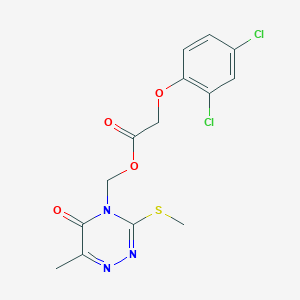
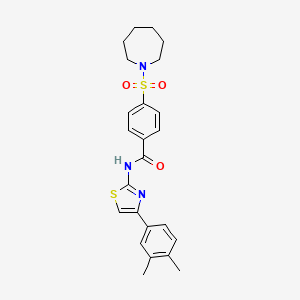
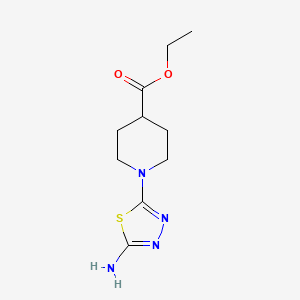
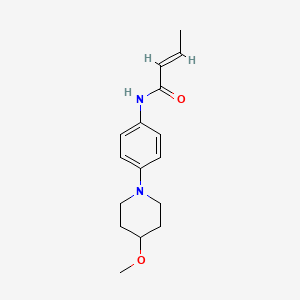
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)